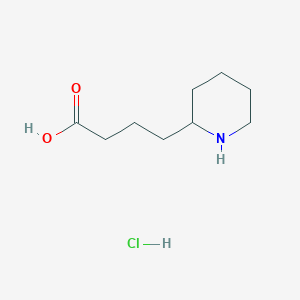

4-(Piperidin-2-yl)butanoic acid hydrochloride

Descripción

4-(Piperidin-2-yl)butanoic acid hydrochloride is a piperidine-substituted butanoic acid derivative, where the piperidine ring is attached to the butanoic acid backbone at the second position. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biological studies .

Propiedades

IUPAC Name |

4-piperidin-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h8,10H,1-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDJYFOMIEMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497266 | |

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-69-9 | |

| Record name | 4-(Piperidin-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Amination with Rhodium Catalysis

A high-yield synthesis involves reductive amination of γ-(4-piperidyl)butyric acid precursors using rhodium-based catalysts. The reaction proceeds at 60°C for 8 hours under inert conditions, achieving a 97% yield of 4-(piperidin-2-yl)butanoic acid hydrochloride. Key steps include:

- Substrates : Piperidine derivatives and γ-ketobutyric acid.

- Catalyst : Rhodium (Rh) in a polar aprotic solvent (e.g., tetrahydrofuran).

- Workup : Acidic hydrolysis with HCl to form the hydrochloride salt.

Advantages : High efficiency and minimal byproducts.

Alkylation with 2-Haloethanol

Alkylation of 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoic acid ethyl ester with 2-haloethanol (e.g., 2-chloroethanol) in the presence of inorganic bases (Na₂CO₃, K₂CO₃) and NaI as a catalyst.

- Conditions : 60–70°C for 8–12 hours.

- Solvent : Dichloromethane or acetonitrile.

- Yield : ~80% after purification via solvent extraction.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 8–12 hours |

| Base | Sodium carbonate |

| Catalyst | Sodium iodide |

Chlorination Using Phosphorus Oxychloride (POCl₃)

POCl₃ serves as a chlorinating agent for intermediates in multi-step syntheses. The method involves:

- Substrate : Ethyl 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate.

- Conditions : 10–30 equivalents of POCl₃ heated to 60–70°C, followed by reflux (15–25 minutes).

- Workup : Quenching with concentrated HCl to precipitate the hydrochloride salt.

Yield : 85–90% with purity >98%.

Hydrolysis Under Acidic Conditions

Direct hydrolysis of ester intermediates using concentrated hydrochloric acid:

- Substrate : Ethyl 4-(piperidin-2-yl)butanoate.

- Conditions : Reflux in 6N HCl at 80–90°C for 6–8 hours.

- Isolation : Filtration and recrystallization from acetone/water.

Purity : >99% by HPLC after recrystallization.

Lithium Salt Intermediate Formation

A two-step process reduces impurities by forming a lithium salt intermediate:

- Hydrolysis : Ethyl 4-(piperidin-2-yl)butanoate is treated with LiOH·H₂O in THF/water at 25°C.

- Acidification : The lithium salt is converted to the hydrochloride using HCl gas in ethanol.

Advantages :

- Reduces impurities (e.g., RRT 0.46, 1.27) by 50% compared to direct acid hydrolysis.

- Final purity: 99.5%.

Catalytic Hydrogenation

Reduction of nitro or imine intermediates using Pd/C under H₂ atmosphere:

- Substrate : 4-(2-Nitrophenyl)butanoic acid derivatives.

- Conditions : 40–60 psi H₂, 25°C, 12 hours.

- Yield : 70–75% after purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 97 | 99 | High efficiency, minimal byproducts |

| Alkylation | 80 | 98 | Scalable for industrial production |

| POCl₃ Chlorination | 90 | 98 | Short reaction time |

| Acidic Hydrolysis | 85 | 99 | Simple one-step process |

| Lithium Salt Method | 88 | 99.5 | Low impurity formation |

| Catalytic Hydrogenation | 75 | 97 | Applicable to nitro precursors |

Critical Considerations

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in reductive amination, while chlorinated solvents improve POCl₃-mediated chlorination.

- Temperature Control : Excess heat during hydrolysis (>90°C) increases degradation impurities (e.g., RRT 1.31).

- Catalyst Loading : Rhodium catalysts require precise stoichiometry to avoid over-reduction.

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-2-yl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives .

Aplicaciones Científicas De Investigación

1. Chemistry:

- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently employed in various chemical reactions due to its functional groups.

- Reagent : It acts as a reagent in synthetic pathways, facilitating the formation of other chemical entities.

2. Biology:

- Enzyme Inhibition : Research indicates that 4-(Piperidin-2-yl)butanoic acid hydrochloride can inhibit specific enzymes, modulating biochemical pathways crucial for cellular processes.

- Neuropharmacology : The compound has been studied for its potential effects on neurotransmission, showing promise in enhancing cognitive functions and memory retention in animal models.

3. Medicine:

- Therapeutic Potential : Ongoing research is exploring its role in drug development, particularly targeting neurological disorders. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests potential applications in treating diseases like Alzheimer's and Parkinson's.

- Clinical Studies : Case studies have demonstrated its efficacy in improving cognitive functions in rodent models, indicating its potential for therapeutic use.

Neuropharmacological Studies

In a study examining the effects of various pyridine derivatives on cognitive functions, this compound was shown to significantly improve memory retention in rodent models. The mechanism behind these effects was linked to its modulation of nAChRs, which are critical for synaptic plasticity and memory formation.

Receptor Binding Studies

Binding affinity studies revealed that this compound exhibits a high affinity for both nAChRs and NMDA receptors. This selectivity profile suggests its potential as a therapeutic agent for neurodegenerative diseases, minimizing side effects typically associated with broader-spectrum neuropharmacological agents.

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-2-yl)butanoic acid hydrochloride involves its role as an inhibitor of NAD biosynthesis. The compound targets enzymes involved in the NAD biosynthesis pathway, leading to a decrease in NAD levels. This inhibition can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

a. 4-(Piperidin-4-yl)butanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₇NO₂·HCl

- Molecular Weight : 207.70 g/mol

- Key Differences: The piperidine ring is attached at the 4th position instead of the 2nd, altering steric and electronic properties.

b. 4-(Piperidin-3-yl)butanoic Acid Hydrochloride

Chain Length Variants

a. 3-(Piperidin-2-yl)propanoic Acid Hydrochloride

- Molecular Formula: C₈H₁₅NO₂·HCl

- Key Differences: Shorter propanoic acid chain reduces molecular flexibility and may limit interactions with hydrophobic binding pockets. The reduced chain length could decrease bioavailability compared to the butanoic acid analog .

b. 4-(4-Morpholinyl)butanoic Acid Hydrochloride

Functional Group Modifications

a. 4-[3-(4-Fluorophenyl)-1,6-dihydro-6-iminopyridazin-1-yl]butanoic Acid Hydrochloride (3d)

- Molecular Formula : C₁₅H₁₆FN₃O₂·HCl

- Key Differences: Incorporation of a fluorophenyl-substituted pyridazinone ring introduces aromaticity and electron-withdrawing effects. Melting Point: 245–247°C, higher than typical piperidine-butanoic acid derivatives, likely due to enhanced intermolecular interactions .

b. 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₃

- The phenylacetic acid backbone modifies steric bulk compared to butanoic acid derivatives .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Functional Group Impact on Properties

Research Findings and Trends

Positional Isomerism: Piperidine attachment position (2-, 3-, or 4-) significantly affects receptor interactions. For example, 4-(piperidin-4-yl)butanoic acid may adopt a conformation less favorable for binding to certain ion channels compared to the 2-yl variant .

Substituent Effects : Electron-withdrawing groups (e.g., fluorine in 3d) increase thermal stability (higher melting points) but may reduce synthetic yields due to steric hindrance .

Salt Forms : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications.

Actividad Biológica

4-(Piperidin-2-yl)butanoic acid hydrochloride is an organic compound with significant potential in the pharmaceutical field. Its structure, characterized by a piperidine ring linked to a butanoic acid moiety, contributes to its unique biological activities. This article delves into the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.70 g/mol

- Form : Hydrochloride salt, enhancing water solubility

The compound's piperidine structure is crucial for its biological interactions, particularly with GABA receptors, which are vital in neuronal signaling.

GABA Receptor Interaction

Research indicates that this compound may act as a neuromodulator by influencing gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in regulating neuronal excitability and are implicated in various neurological disorders. Preliminary studies suggest that this compound may enhance GABAergic signaling, potentially leading to anxiolytic and anticonvulsant effects.

Analgesic and Anti-inflammatory Properties

In addition to its effects on GABA receptors, this compound has been studied for its analgesic and anti-inflammatory properties. These effects are believed to stem from its ability to modulate pain pathways and inflammatory responses, making it a candidate for further investigation in pain management therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of structurally similar compounds, highlighting their unique features and potential biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Piperidin-1-yl)butanoic acid | C9H18ClNO2 | Different piperidine substitution pattern |

| 4-(Piperidin-4-yl)butanoic acid | C9H17NO2 | Variation in piperidine ring position |

| N-Methylpiperidine butyric acid | C9H17NO | Methyl substitution on the nitrogen atom |

These compounds share a common butanoic acid structure linked to a piperidine ring but exhibit different pharmacological profiles due to variations in their substitution patterns.

Study on Neuromodulatory Effects

A study investigated the effects of this compound on GABA receptor activity in vitro. The results indicated a significant increase in GABA-mediated inhibitory postsynaptic currents, suggesting enhanced GABAergic transmission. This finding supports the compound's potential as an anxiolytic agent.

Anti-inflammatory Activity Assessment

Another research effort evaluated the anti-inflammatory properties of the compound using carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in paw swelling, indicating that this compound effectively mitigates inflammation. This study positions the compound as a promising candidate for developing anti-inflammatory medications.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. By modulating GABA receptor activity, it influences inhibitory signaling pathways within the central nervous system. Additionally, its anti-inflammatory effects may involve inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.

Q & A

Q. What methodologies ensure batch-to-batch consistency in preclinical studies?

- Methodological Answer : Implement Quality by Design (QbD) frameworks with critical quality attributes (CQAs) like impurity profiles (≤0.1% via LC-MS) and particle size distribution (laser diffraction). Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life. Use NMR fingerprinting to confirm structural consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.